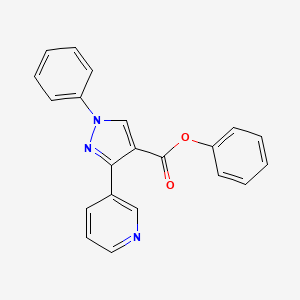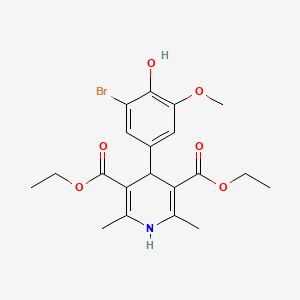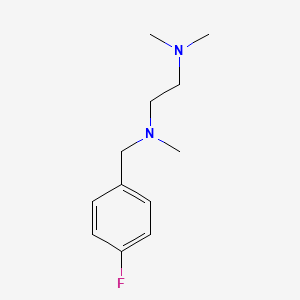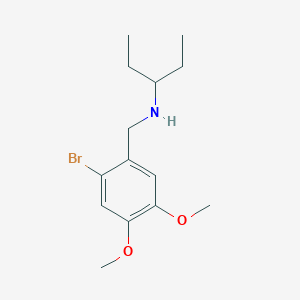
phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PP2A inhibitor and is used primarily in laboratory experiments.
作用机制
The mechanism of action of phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate involves the inhibition of PP2A activity. PP2A is a serine/threonine phosphatase that plays a crucial role in the regulation of various cellular processes. By inhibiting PP2A, this compound can modulate the activity of various signaling pathways, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. Furthermore, this compound has also been shown to induce apoptosis in cancer cells by modulating the activity of various signaling pathways.
实验室实验的优点和局限性
One of the primary advantages of using phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate in laboratory experiments is its ability to inhibit PP2A activity. This property makes it an ideal compound for studying the role of PP2A in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. In vitro studies have shown that this compound can induce cytotoxicity in various cell lines, making it essential to use caution when working with this compound.
未来方向
There are several future directions for research involving phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate. One of the primary directions is to explore the potential applications of this compound in cancer therapy. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, making it an attractive candidate for cancer therapy. Furthermore, future research can also focus on exploring the potential applications of this compound in other fields, such as neurodegenerative diseases and cardiovascular diseases.
合成方法
The synthesis of phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate is a multistep process that involves the use of various reagents and solvents. The most commonly used method for the synthesis of this compound is the reaction between 3-aminopyridine and ethyl 2,3-diethoxyacrylate, followed by the reaction with phenylhydrazine and 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
科学研究应用
Phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate has been extensively used in scientific research for various applications. One of the primary applications of this compound is its use as a PP2A inhibitor. PP2A is a protein phosphatase that plays a crucial role in various cellular processes, including cell division, differentiation, and apoptosis. By inhibiting PP2A, this compound can modulate the activity of various signaling pathways, leading to changes in cellular processes.
属性
IUPAC Name |
phenyl 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-21(26-18-11-5-2-6-12-18)19-15-24(17-9-3-1-4-10-17)23-20(19)16-8-7-13-22-14-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEUJWXTSFPLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5809673.png)
![N-methyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5809681.png)

![1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5809692.png)


![N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide](/img/structure/B5809716.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)
![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5809752.png)
![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)
